molecular formula C24H30O3 B3025755 Umbelliprenin CAS No. 532-16-1

Umbelliprenin

Cat. No. B3025755
CAS RN: 532-16-1
M. Wt: 366.5 g/mol
InChI Key: GNMUGVNEWCZUAA-WOWYBKFKSA-N
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Description

Umbelliprenin is a terpene lactone . It is a natural product found in Ferula assa-foetida, Heracleum yungningense, and other organisms . It is a sesquiterpene coumarin commonly found in plants such as Thamnosma montana, Scabiosa comosa, Ferula iliensis, and Palicourea alpina . It has been suggested that this naturally occurring metabolite may possess various biological activities, including anti-inflammatory, antioxidant, antitumor, and anticancer properties .


Molecular Structure Analysis

Umbelliprenin has a molecular formula of C24H30O3 . It is structurally close to auraptene, another prenylated coumarin from Ferula species. The only difference is the higher length of the 7-prenyloxy chain which contains 15 instead of 10 carbons .

Scientific Research Applications

Antitumor, Antiangiogenesis, and Antimetastatic Activities

Umbelliprenin (UMB) has demonstrated notable antineoplastic and immunostimulatory effects in vivo. In a study involving 4T1 mammary-tumor-bearing mice, UMB administration led to a significant reduction in tumor size and decreased expressions of various tumor progression markers like Ki-67, VEGF, CD31, MMP2, MMP9, and NF-κB. It also increased expressions of E-Cadherin and TNFR1, indicating potent inhibition of tumor growth, angiogenesis, metastasis, and inflammation, alongside enhancement of an antitumor immune response (Rashidi et al., 2018).

Cancer Chemopreventive Activity

Umbelliprenin was evaluated for its cancer chemopreventive activity in vivo using a mouse skin tumor model. The treatment with umbelliprenin delayed the formation of papillomas and reduced the number of tumors per mouse, suggesting its potential as a cancer chemopreventive agent (Iranshahi et al., 2009).

Apoptosis Induction in Cancer Cells

Studies on Jurkat T-CLL cell lines have shown that umbelliprenin activates both intrinsic and extrinsic pathways of apoptosis. It activates proapoptotic caspases and inhibits antiapoptotic Bcl-2 family proteins, thus inducing apoptosis through caspase-dependent pathways (Gholami et al., 2013).

Disruption of Cancer Cell Signaling Pathways

In gastric cancer cells, umbelliprenin has been observed to inhibit growth, invasion, and migration by disturbing the Wnt signaling pathway. It decreased the expression levels of proteins like Wnt-2, β-catenin, and c-myc, highlighting its potential in targeting specific cancer cell signaling pathways (Zhang et al., 2018).

Immunomodulatory Effects

In a mouse model of lung cancer, umbelliprenin was shown to influence the balance of Th1 and Th2 responses, increasing IFN-γ and TNF-α, and reducing IL-10, IL-4, Foxp3, and TGF-β. This shift in cytokine expression suggests its potential in modulating immune responses in cancer therapy (Khaghanzadeh et al., 2014).

Anti-inflammatory and Antioxidant Activities

UMB demonstrated significant inhibition against soybean lipoxygenase and in vivo anti-inflammatory activity, suggesting its value in treating inflammatory diseases. However, it did not show significant antioxidant activity in vitro (Iranshahi et al., 2009).

Antihypertensive Properties

In a study assessing UMB's effect on blood pressure in rats treated with a high-fat diet, UMB showed a favorable anti-hypertensive profile, indicating its potential in managing hypertension-related conditions (Hashemzaei, 2020).

Skin Whitening Effects

UMB has shown potential as a skin whitening agent, with studies indicating a parallelism between its concentration and depigmenting effect in cultured murine Melan A cells (Taddeo et al., 2019).

Modulation of Immune Responses

UMB induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice, indicating its capacity to induce anti-inflammatory responses and some regulatory responses (Khaghanzadeh et al., 2017).

Antigenotoxic Effects

UMB exhibited a concentration-dependent increase in protective activity against DNA damage induced by oxidative stress, suggesting its role in protecting human lymphocytes from oxidative DNA lesions (Soltani et al., 2009).

Anti-Angiogenesis Signaling in Cancer Cells

UMB's effects in SKBR-3 breast cancer cells revealed its anti-angiogenic effects by decreasing the expression of AKT/mTOR/MAPK angiogenesis pathways, thus offering a potential therapeutic strategy for breast cancer (Atabakhshian et al., 2020).

Induction of Apoptosis in Chronic Lymphocytic Leukemia (CLL) Cells

UMB induced apoptosis in CLL cell lines, demonstrating a preference for cancer cells over normal cells, suggesting its potential use in CLL treatment (Ziai et al., 2012).

properties

IUPAC Name

7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMUGVNEWCZUAA-WOWYBKFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317603
Record name Umbelliprenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Umbelliprenin

CAS RN

23838-17-7, 532-16-1, 30413-87-7
Record name Umbelliprenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23838-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Umbelliprenin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umbelliprenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angelin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umbelliprenin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UMBELLIPRENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,430
Citations
A Shakeri, M Iranshahy, M Iranshahi - Journal of Asian natural …, 2014 - Taylor & Francis
7-Prenyloxycoumarins are a group of secondary metabolites found mainly in plants belonging to the families Rutaceae and Apiaceae. Auraptene, umbelliprenin (UM), and 7-…
Number of citations: 59 www.tandfonline.com
S Fiorito, F Preziuso, M Sharifi-Rad, L Marchetti… - Phytochemistry …, 2022 - Springer
… spp.) and Apiaceae (in particular umbelliprenin in Ferula spp.) … for auraptene and 50 years for umbelliprenin), only in the last … years for auraptene and umbelliprenin and what has been …
Number of citations: 19 link.springer.com
M Iranshahi, A Sahebkar, M Takasaki… - European Journal of …, 2009 - journals.lww.com
… These results for umbelliprenin were comparable with those … with umbelliprenin delayed the formation of papillomas compared with the positive control group. In addition, umbelliprenin …
Number of citations: 160 journals.lww.com
M Iranshahi, M Askari, A Sahebkar, LD Hadjipavlou - 2009 - sid.ir
… In the present study the inhibitory effect of umbelliprenin, as … umbelliprenin did not possess scavenging activity and anti-lipid peroxidation effect. As a prenylated coumarin, umbelliprenin …
Number of citations: 213 www.sid.ir
F Soltani, F Mosaffa, M Iranshahi, G Karimi… - Cell biology and …, 2009 - Springer
The protective properties of a prenylated coumarin, umbelliprenin (UMB), on the human lymphocytes DNA lesions were tested. Lymphocytes were isolated from blood samples taken …
Number of citations: 53 link.springer.com
I Shahzadi, Z Ali, SH Baek, B Mirza, KS Ahn - Biomedicines, 2020 - mdpi.com
Cancer is one of the greatest causes of mortality worldwide. The prevalence rates of different types of cancer is increasing around the world as well. Limitations in chemotherapy and …
Number of citations: 17 www.mdpi.com
MN Alizadeh, M Rashidi… - Iranian journal of …, 2018 - ncbi.nlm.nih.gov
… cancerous mice group treated with umbelliprenin showed a significant decrease compared … was reduced in umbelliprenin treated group. Our results showed that umbelliprenin inhibited …
Number of citations: 32 www.ncbi.nlm.nih.gov
C Barthomeuf, S Lim, M Iranshahi, P Chollet - Phytomedicine, 2008 - Elsevier
… The goal of the present study was (i) to assess the antiproliferative effect of umbelliprenin on … to compare the growth inhibitory effect of umbelliprenin and auraptene on M4Beu cells and (…
Number of citations: 124 www.sciencedirect.com
MR Khorramizadeh, Z Esmail-Nazari… - Materials Science and …, 2010 - Elsevier
… The chemical structure of umbelliprenin. In this study, umbelliprenin-coated Fe 3 O 4 MNPs … the new combination was determined to see whether umbelliprenin-coated Fe 3 O 4 MNPs is …
Number of citations: 53 www.sciencedirect.com
S Zamani Taghizadeh Rabe, M Iranshahi… - Journal of …, 2016 - Taylor & Francis
Ferula species (Apiaceae) are considered important medicinal plants. The present in vitro study sought to investigate the immunomodulatory and anti-inflammatory properties of …
Number of citations: 31 www.tandfonline.com

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